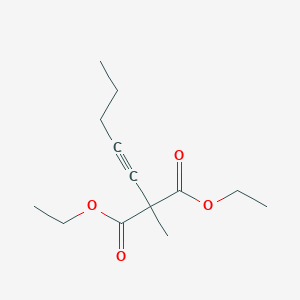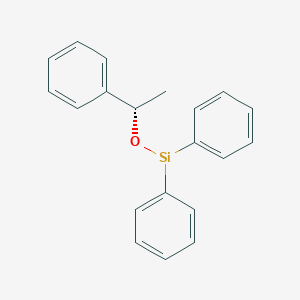
CID 10957689
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 10957689” is a chemical entity with unique properties and applications. It is important in various scientific fields due to its distinct chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 10957689 involves multiple steps, including the use of non-nucleophilic alkali and iodine to synthesize an intermediate, followed by a Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst . The final step involves demethylation to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
化学反应分析
Types of Reactions
CID 10957689 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often involve reagents like iodine and bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
CID 10957689 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of CID 10957689 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
CID 91854789: Another compound with similar structural features and reactivity.
Wilkinson’s Catalyst: A coordination complex used in catalytic hydrogenation reactions.
Uniqueness
CID 10957689 stands out due to its specific reactivity and applications in various fields
属性
分子式 |
C20H19OSi |
|---|---|
分子量 |
303.4 g/mol |
InChI |
InChI=1S/C20H19OSi/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m0/s1 |
InChI 键 |
CBKOKCASNUJYAZ-KRWDZBQOSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
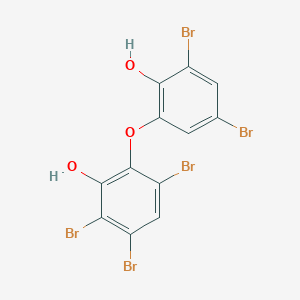
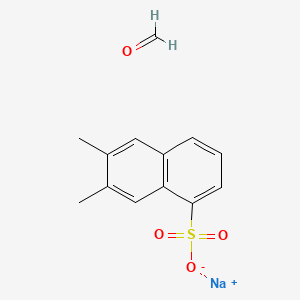
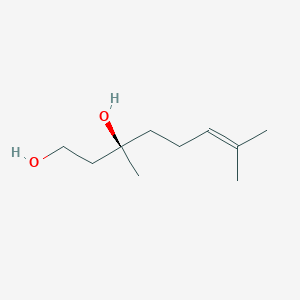
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

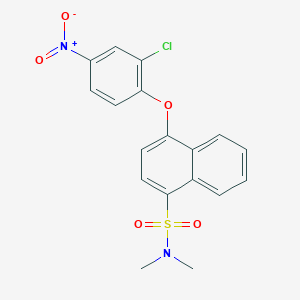
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)

